Product packaging for 1-Cycloheptyl-3-phenylprop-2-yn-1-one(Cat. No.:CAS No. 918638-70-7)

1-Cycloheptyl-3-phenylprop-2-yn-1-one

Cat. No.: B12611022
CAS No.: 918638-70-7
M. Wt: 226.31 g/mol
InChI Key: YDVQVMMQINEDHC-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-phenylprop-2-yn-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features a ketone functional group adjacent to a carbon-carbon triple bond, a configuration that is a common motif in building blocks for more complex structures . As an alkynyl ketone, its reactive structure makes it a valuable intermediate for various synthetic transformations, including cyclization and addition reactions to explore novel chemical spaces. Researchers utilize this and related compounds, such as 1-cyclohexyl-1-phenyl-prop-2-yn-1-ol, in methodological studies to develop new synthetic pathways and create molecular libraries for biological screening . The cycloheptyl ring contributes unique steric and electronic properties that can influence the compound's reactivity and the physical properties of resulting molecules, which is a key area of investigation in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O B12611022 1-Cycloheptyl-3-phenylprop-2-yn-1-one CAS No. 918638-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918638-70-7

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-cycloheptyl-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C16H18O/c17-16(15-10-6-1-2-7-11-15)13-12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-11H2

InChI Key

YDVQVMMQINEDHC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Cycloheptyl 3 Phenylprop 2 Yn 1 One and Analogous Alkynones

Strategies Involving Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions are powerful, atom-economical methods for constructing carbonyl-containing compounds. nih.gov These three-component reactions typically involve an electrophile, a nucleophile, and a source of carbon monoxide (CO), which is incorporated as the ketone carbonyl. nih.gov

The palladium-catalyzed carbonylative Sonogashira coupling is a premier method for synthesizing alkynones. nih.gov This reaction extends the classic Sonogashira coupling by incorporating a carbonylation step. The process couples a terminal alkyne with an organic halide or triflate under a carbon monoxide atmosphere. nih.govacs.org

The catalytic cycle generally proceeds through several key steps:

Oxidative Addition : An active Pd(0) species undergoes oxidative addition with an aryl electrophile (e.g., an aryl iodide or aryl thianthrenium salt) to form a Pd(II) complex. nih.govacs.orgacs.org

CO Insertion : Carbon monoxide coordinates to the palladium center and inserts into the aryl-palladium bond, forming an acyl-palladium intermediate. nih.govacs.orgacs.org

Reaction with Alkyne : The terminal alkyne reacts with the acyl-palladium complex, typically in the presence of a base and a copper(I) co-catalyst, to form an alkynyl palladium complex. nih.govacs.org

Reductive Elimination : The final step is the reductive elimination of the ynone product, which regenerates the active Pd(0) catalyst for the next cycle. nih.govacs.orgacs.org

A variety of substrates can be used in this reaction. While aryl halides are common, recent advancements have expanded the scope to include aryl thianthrenium salts, which are readily available and reactive electrophilic reagents. nih.govacs.orgacs.org These salts have been successfully used in the carbonylative cross-coupling with aromatic alkynes to produce various alkynones in moderate to excellent yields. nih.govacs.org The reaction conditions are often mild, typically conducted at atmospheric pressure of CO and temperatures around 80 °C. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Carbonylative Sonogashira Coupling
Catalyst SystemAryl SourceAlkyneCO SourceYieldReference
PdBr2 / PCy3Aryl Thianthrenium SaltPhenylacetylene (B144264)CO (1 atm)91% nih.gov
Pd(II)@MOF / CuIAryl IodideTerminal AlkyneCO (1 atm)Good to Excellent rsc.org
Pd(PPh3)2Cl2 / CuIAryl IodideAlkynyl Carboxylic AcidCO (1 atm)Not specified acs.org
Pd(0) / DCCAryl Diazonium SaltTerminal AlkyneFormic AcidGood nih.gov

While palladium is the most common catalyst for carbonylative couplings, other transition metals have shown promise in synthesizing alkynones. The development of methods using more earth-abundant metals is a significant area of research. nih.gov

Molybdenum hexacarbonyl (Mo(CO)₆) has been reported as an effective catalyst for the carbonylative Sonogashira cross-coupling between 2-iodoglycals (a type of vinyl iodide) and terminal alkynes. nih.gov This molybdenum-catalyzed reaction offers advantages over palladium-based systems, such as tolerance for unprotected hydroxyl groups and substrates with chelating functionalities. nih.gov

Nickel-catalyzed carbonylation reactions have also been developed. For instance, a three-component reductive carbonylation using nickel can synthesize dialkyl ketones from alkyl halides, using ethyl chloroformate as a safe and convenient CO source. nih.gov While this specific method produces saturated ketones, the underlying principles of nickel-catalyzed carbonylation demonstrate the potential for developing analogous systems for alkynone synthesis, providing alternatives to palladium and avoiding the direct use of toxic CO gas. nih.gov

Oxidation-Based Synthetic Routes

An alternative and widely used approach to acetylenic ketones is the oxidation of the corresponding secondary propargylic alcohols. google.comgoogle.com For the target molecule, this would involve the oxidation of 1-cycloheptyl-3-phenylprop-2-yn-1-ol. This method is highly effective due to the ready availability of propargylic alcohol precursors. google.com

A variety of reagents and catalytic systems have been developed for the selective oxidation of propargylic alcohols. organic-chemistry.org The choice of oxidant is crucial to avoid side reactions and ensure high yields.

Common methods include:

TEMPO-Based Systems : 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl (B88944) radical that catalyzes the oxidation of alcohols in the presence of a stoichiometric co-oxidant. rsc.org A simple and efficient system combines catalytic TEMPO with calcium hypochlorite (B82951) (Ca(OCl)₂) at room temperature to afford ynones in high isolated yields (up to 97%). rsc.org This method is effective for alcohols with both electron-donating and electron-withdrawing groups and does not require additives. rsc.org Another practical approach uses an iron(III) nitrate, TEMPO, and sodium chloride system with oxygen from the air as the terminal oxidant, which is environmentally friendly and suitable for large-scale production. organic-chemistry.org

Metal-Catalyzed Aerobic Oxidation : Vanadium complexes, such as VO(acac)₂, can catalyze the oxidation of terminal propargyl alcohols to the corresponding acetylenic ketones using molecular oxygen as the oxidant. google.comgoogle.com These reactions are typically run in solvents like acetonitrile (B52724) at elevated temperatures. google.comgoogle.com Similarly, cobalt phthalocyanine (B1677752) complexes have been used for this transformation. google.comgoogle.com

Non-Metal Catalytic Systems : An environmentally friendly method utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a catalyst with sodium nitrite (B80452) as a promoter and oxygen as the oxidant. This reaction can be performed in supercritical carbon dioxide, avoiding the use of organic solvents and metal catalysts. google.com

Table 2: Selected Methods for the Oxidation of Propargylic Alcohols
Catalyst/ReagentOxidantKey FeaturesReference
TEMPO / Ca(OCl)₂Ca(OCl)₂Mild (room temp), high yield, no additives required. rsc.org
Fe(NO₃)₃·9H₂O / TEMPO / NaClO₂ (air)Eco-friendly, uses air as oxidant, scalable. organic-chemistry.org
VO(acac)₂O₂Efficient for terminal propargyl alcohols; may require desiccants. google.comgoogle.com
DDQ / NaNO₂O₂Metal-free, can be run in supercritical CO₂. google.com

The principles of green chemistry have driven the development of heterogeneous catalysts for oxidation reactions. researchgate.netsemanticscholar.org Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their removal from the reaction mixture and allows for their recovery and reuse. semanticscholar.orgnih.govlongdom.org This is economically and environmentally advantageous, especially when using expensive noble metal catalysts. nih.gov

For alkynone synthesis, this often involves supporting a catalytically active metal on a solid matrix like mesoporous silica (B1680970), polymers, or metal-organic frameworks (MOFs).

Supported Palladium Catalysts : A nanosized MCM-41 anchored palladium bipyridyl complex has been shown to be a highly efficient and recyclable heterogeneous catalyst for Sonogashira coupling reactions. nih.gov While this example is for a non-carbonylative coupling, similar heterogeneous catalysts are applicable to the carbonylative version and other palladium-catalyzed transformations. rsc.org

Supported Catalysts for Oxidation : The heterogenization of oxidation catalysts is a broad field. longdom.org Materials like silica, clay, zeolites, and polymers can be used as supports for transition metals that catalyze the oxidation of alcohols. semanticscholar.orglongdom.org For example, a polystyrene-supported zinc bromide-ethylenediamine complex serves as a recyclable heterogeneous catalyst for the synthesis of ynones from acid chlorides and terminal alkynes. organic-chemistry.org Iron-based heterogeneous catalysts are also gaining interest as a sustainable alternative to noble metals for various organic transformations, including oxidation reactions. mdpi.com

The key advantage of these systems is the ease of catalyst separation (e.g., by filtration or centrifugation) and the potential for multiple reaction cycles without significant loss of catalytic activity. rsc.orgnih.gov

Alkynylation Reactions in the Construction of Acetylenic Ketones

A third major strategy for constructing acetylenic ketones involves the direct coupling of a terminal alkyne with an acyl electrophile, a reaction often referred to as acyl Sonogashira coupling. acs.orgresearchgate.net This is arguably the most direct approach for synthesizing 1-cycloheptyl-3-phenylprop-2-yn-1-one, which would involve the reaction of phenylacetylene with an activated form of cycloheptanecarboxylic acid.

This reaction typically involves the coupling of a terminal alkyne with an acyl chloride. organic-chemistry.org A highly efficient copper(I) iodide/TMEDA catalytic system can afford ynones in very good yields under solvent-free conditions at room temperature. organic-chemistry.org

Recent advancements have focused on expanding the scope of the acyl partner beyond the often moisture-sensitive acyl chlorides.

Coupling with Carboxylic Acids : Direct acyl Sonogashira cross-coupling of carboxylic acids with terminal alkynes has been achieved using a cooperative Pd/Cu catalytic system. acs.org This method avoids the need to pre-form an acyl chloride. Other protocols use activating agents, such as 2-chloroimidazolium chloride, to facilitate the coupling of carboxylic acids with terminal alkynes in the presence of a Pd/Cu co-catalyst. rsc.org

Coupling with Amides : In a novel approach, N-acylsaccharins have been used as coupling partners in a palladium-catalyzed Sonogashira reaction that proceeds via selective C-N bond cleavage. nih.gov This method provides a broad array of ynones under copper-free conditions with low catalyst loading. nih.gov

Table 3: Examples of Alkynylation Reactions for Ynone Synthesis
Catalyst SystemAcyl SourceAlkyneKey FeaturesYieldReference
CuI / TMEDAAcid ChlorideTerminal AlkyneSolvent-free, room temperature.Very Good organic-chemistry.org
Pd/CuCarboxylic AcidTerminal AlkyneDirect use of carboxylic acids.Good to High acs.org
CuI / Pd(PPh₃)₂Cl₂Carboxylic AcidTerminal AlkyneUses 2-chloroimidazolium chloride as activator.Up to 88% rsc.org
Pd(0) / L₂N-AcylsaccharinTerminal AlkyneCopper-free, C-N bond cleavage.Good to Excellent nih.gov

Acylation of Alkynylmetal Reagents

One of the most direct and reliable methods for the synthesis of alkynones is the acylation of terminal alkynes. The Sonogashira cross-coupling reaction of acyl chlorides with terminal alkynes stands out as a particularly efficient route. mdpi.comrsc.org This reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst, and proceeds under mild conditions. mdpi.comrsc.org The reaction is tolerant of a wide array of functional groups on both the acyl chloride and the alkyne, making it a versatile tool for synthesizing complex acetylenic ketones. rsc.org

For the specific synthesis of this compound, this methodology would involve the coupling of cycloheptanecarbonyl chloride with phenylacetylene. The general scheme for this transformation is depicted below:

General Reaction Scheme: Reaction scheme for the Sonogashira acylation of a terminal alkyne.

Scheme 1: Palladium-catalyzed Sonogashira coupling of an acyl chloride with a terminal alkyne.

The reaction can be performed with various catalysts and conditions, including heterogeneous systems to simplify catalyst removal. mdpi.com A metal-free alternative involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts, activated by a Lewis acid like boron trichloride, which forms a reactive organodichloroborane intermediate. nih.gov

Table 1: Examples of Alkynone Synthesis via Acylation

Acyl Chloride Terminal Alkyne Catalyst System Yield (%) Reference
Benzoyl chloride Phenylacetylene PdCl₂(PPh₃)₂ / CuI 95 rsc.org
4-Methoxybenzoyl chloride 1-Heptyne PdCl₂(PPh₃)₂ / CuI 91 rsc.org
Furoyl chloride Phenylacetylene PdCl₂(PhCN)₂ / CuI - mdpi.com

Addition of Terminal Alkynes to Carbonyl Compounds (Favorskii-Type Reactions)

The Favorskii reaction, discovered by Russian chemist Alexei Yevgrafovich Favorskii, originally describes the base-catalyzed reaction between a terminal alkyne and a carbonyl compound. nih.gov This process does not directly yield an alkynone but rather a propargyl alcohol. nih.gov However, this secondary alcohol can be readily oxidized in a subsequent step to afford the desired alkynone. This two-step sequence is a common and effective strategy for alkynone synthesis. nih.gov

The first step involves the deprotonation of the terminal alkyne (e.g., phenylacetylene) with a strong base, such as an organolithium reagent or a Grignard reagent, to form a reactive metal acetylide. This acetylide then acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone (e.g., cycloheptanecarbaldehyde). The second step is the oxidation of the resulting propargyl alcohol intermediate using standard oxidizing agents like chromic acid or manganese dioxide.

General Reaction Scheme: Two-step synthesis of alkynones via Favorskii-type addition and subsequent oxidation.

Scheme 2: Two-step synthesis of an alkynone via Favorskii-type addition of an alkyne to an aldehyde, followed by oxidation.

Metal-Catalyzed C-H Bond Activation Approaches for Alkynone Formation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. chemrxiv.orgyoutube.com Transition metal-catalyzed C-H activation allows for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials. youtube.com While direct alkynylation of an aliphatic C-H bond to form a ketone is challenging, related transformations demonstrate the principle.

Mechanisms for C-H activation are diverse and depend on the metal catalyst and substrate. youtube.com They can include oxidative addition, concerted metalation-deprotonation (CMD), and sigma-bond metathesis. youtube.comyoutube.comyoutube.com For instance, the rhodium-catalyzed oxidative annulation between N-acyl anilines and internal alkynes proceeds via C-H activation to form complex ketone products. This showcases how a C-H bond can be coupled with an alkyne to ultimately form a C-C bond adjacent to a carbonyl group, a key feature of alkynone synthesis.

In a hypothetical application to form an analog of the target compound, a directing group strategy could be employed. For example, a cycloheptane (B1346806) ring bearing a directing group could undergo metal-catalyzed C-H activation and subsequent coupling with a phenylalkyne derivative in a process that also incorporates a carbonyl moiety. More established methods involve the C-H functionalization of arenes. The oxidation of benzylic C-H bonds to the corresponding carbonyl is a fundamental method for C-H functionalization to produce aryl ketones. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

Three-Component Coupling Reactions for Alkynone Derivatives

A prominent example of a three-component reaction for the synthesis of alkynone derivatives is the carbonylative Sonogashira coupling. rsc.orgnih.gov This palladium-catalyzed reaction brings together an aryl or vinyl halide, a terminal alkyne, and a source of carbon monoxide (CO) to directly construct the alkynone framework. rsc.org This method is highly efficient for producing aryl alkynones.

The CO can be supplied from a pressurized cylinder or from a solid CO source, such as molybdenum hexacarbonyl (Mo(CO)₆) or even chloroform (B151607) (CHCl₃) in the presence of a suitable base. rsc.orgnih.govnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium(0) catalyst, CO insertion, and subsequent coupling with a copper acetylide, followed by reductive elimination of the final alkynone product.

General Reaction Scheme: Reaction scheme for the three-component carbonylative Sonogashira coupling.

Scheme 3: Palladium-catalyzed three-component synthesis of an aryl alkynone.

Table 2: Examples of Three-Component Alkynone Synthesis

Aryl Halide Terminal Alkyne CO Source Yield (%) Reference
Iodobenzene Phenylacetylene CHCl₃ 91 rsc.org
4-Iodotoluene 1-Hexyne CHCl₃ 89 rsc.org
2-Iodoglycal 4-Ethynyltoluene Mo(CO)₆ 95 nih.gov

Another strategy is the decarbonylative Sonogashira coupling, a consecutive three-component process where heterocycles react with oxalyl chloride and a terminal alkyne to furnish alkynones. nih.govresearchgate.net

Ugi Four-Component Reaction Derivatives in Alkynone-Related Synthesis

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgnih.gov While the classic Ugi reaction does not produce an alkynone directly, its versatility allows for the incorporation of alkyne functionalities by using an appropriate starting material, thus generating "alkynone-related" structures.

Specifically, by employing an alkynoic acid, such as phenylpropiolic acid, as the carboxylic acid component, the resulting Ugi product contains an α-acylamino amide backbone with a pendant phenylalkyne moiety. This product is a highly functionalized molecule that carries the core structural elements related to alkynones and can be a precursor for further transformations. The reaction is typically self-catalyzed and proceeds rapidly upon mixing the components, often in a polar solvent like methanol. wikipedia.org

General Reaction Scheme: Reaction scheme for the Ugi reaction using an alkynoic acid.

Scheme 4: Ugi four-component reaction using an alkynoic acid to generate an alkynone-related derivative.

This strategy allows for the rapid assembly of diverse libraries of complex molecules containing an alkyne group, which are of significant interest in medicinal chemistry and materials science. nih.gov

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Cycloheptyl 3 Phenylprop 2 Yn 1 One

Nucleophilic Addition Reactions

Nucleophilic additions to ynones are among the most fundamental and widely exploited reactions of this class of compounds. nih.gov The polarization of the conjugated system makes the β-alkynyl carbon a prime target for nucleophilic attack in a conjugate or Michael-type addition. nih.govacs.org

The reaction of 1-Cycloheptyl-3-phenylprop-2-yn-1-one with heteroatom nucleophiles represents a powerful method for the synthesis of functionalized α,β-unsaturated ketones. acs.org Softer nucleophiles generally favor the 1,4-conjugate addition pathway over a 1,2-addition to the carbonyl carbon. nih.govacs.org This reaction is a historically significant and useful organic transformation. nih.gov

Nitrogen Nucleophiles : Primary and secondary amines readily add to the β-carbon of ynones. researchgate.net In the case of this compound, reaction with an amine would yield a β-amino-α,β-unsaturated ketone, also known as an enaminone. The stereochemical outcome of the addition can be influenced by the nature of the amine; primary amines often yield Z-alkenones, while secondary amines may produce E-alkenones. researchgate.net This type of cascade Michael addition-cyclization has been achieved using iron(III) chloride as a catalyst. researchgate.net

Oxygen Nucleophiles : Alcohols and phenols, typically in the presence of a base, can add across the alkyne to form β-alkoxy or β-aryloxy enones. These reactions are efficient with various pronucleophiles, including alcohols. nih.gov

Carbon and Boron Nucleophiles : Organocuprates and other soft carbon nucleophiles are effective for delivering alkyl or aryl groups to the β-position. Likewise, nucleophilic boron species can participate in conjugate additions, leading to the formation of vinylboron compounds which are valuable synthetic intermediates. acs.orgresearchgate.net

The general mechanism involves the attack of the nucleophile on the electron-deficient β-carbon, generating a resonance-stabilized allenic enolate intermediate, which is then protonated to give the final vinylated product. researchgate.net

Table 1: Representative Conjugate Additions of Heteroatom Nucleophiles to Ynones
Nucleophile TypeExample NucleophileGeneral Product StructureReference
NitrogenAniline (B41778) (C₆H₅NH₂)β-Anilino-α,β-unsaturated ketone researchgate.netresearchgate.net
OxygenMethanol (CH₃OH)β-Methoxy-α,β-unsaturated ketone nih.gov
SulfurThiophenol (C₆H₅SH)β-(Phenylthio)-α,β-unsaturated ketone nih.gov
CarbonMalonate Esterβ-Alkyl-α,β-unsaturated ketone organic-chemistry.org

Ynones, including this compound, are excellent radical acceptors in organic synthesis. rsc.orgeurekaselect.com The addition of a radical species to the alkyne is a key step in initiating cascade reactions that can build complex molecular scaffolds efficiently. rsc.orgingentaconnect.com These reactions often proceed through a sequence involving radical addition followed by intramolecular cyclization. eurekaselect.comrsc.org

The process typically begins with the generation of a radical which adds to the β-carbon of the ynone. The resulting vinyl radical intermediate can then participate in subsequent cyclization steps. For instance, a radical can initiate a 5-exo-dig cyclization, a common pathway in these cascade reactions. rsc.orgresearchgate.net This strategy has been used to synthesize a variety of cyclic and polycyclic compounds, demonstrating its utility in constructing intricate molecular architectures from simple precursors. rsc.orgnih.gov The regioselectivity of the initial radical addition can often be controlled by the electronic effects of the substituents on the ynone. rsc.org

Table 2: Examples of Radical Cascade Reactions Involving Ynones
Radical Source/PrecursorInitiation MethodResulting Structure TypeReference
EnynonesMetal-free, with TMSN₃ and NISFunctionalized 1-Indanones rsc.org
Biaryl YnonesPhotocatalysisIndenones researchgate.net
IododienynonesBu₃SnH-AIBNTricyclic Ketones / Bridged Tricycles nih.gov
Alkyl Radical PrecursorsPhotoredox CatalysisSpirocyclic Cyclohexadienones researchgate.net

Cycloaddition Chemistry of Acetylenic Ketones

The activated triple bond of acetylenic ketones like this compound makes them excellent partners in various cycloaddition reactions. These pericyclic or stepwise processes provide powerful routes to cyclic and heterocyclic systems. nih.govacs.org

Photochemical [2+2] cycloadditions represent a primary method for forming four-membered rings. libretexts.org In the context of this compound, the reaction would typically involve its interaction with an alkene upon photoirradiation. organicreactions.org While thermal [2+2] cycloadditions between an alkyne and an alkene are generally forbidden, photochemical activation allows the reaction to proceed, often via a triplet diradical intermediate. wikipedia.orgnih.gov

The use of visible light photocatalysis, for instance with ruthenium(II) complexes, has emerged as a milder alternative to UV irradiation for promoting [2+2] cycloadditions of enones and can be extended to ynones. nih.govnih.gov This method can overcome issues like the rapid energy-wasting isomerization that sometimes plagues direct photochemical excitation of acyclic systems. nih.gov The reaction of this compound with an alkene would be expected to yield a cyclobutene (B1205218) derivative, a highly strained and synthetically useful scaffold. nih.gov

Table 3: Representative [2+2] Cycloaddition Partners for Activated Alkynes/Enones
Reaction PartnerConditionsProduct TypeReference
Alkene (e.g., Isobutylene)UV IrradiationCyclobutene nih.govillinois.edu
Enone (Dimerization)Visible Light, Ru(bpy)₃²⁺Cyclobutane (B1203170) nih.gov
MaleimidePhotochemical, Brønsted AcidBicyclic Cyclobutene researchgate.net
Carbonyl CompoundPhotochemical (Paternò-Büchi)Oxetene researchgate.net

The [3+2] cycloaddition between a 1,3-dipole and a dipolarophile, such as the alkyne in this compound, is a cornerstone reaction for synthesizing five-membered heterocycles. wikipedia.org The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne to form a 1,2,3-triazole is a prominent example. wikipedia.orgyoutube.com

This reaction can be performed thermally, but often requires elevated temperatures and may yield a mixture of regioisomers. organic-chemistry.org The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized this field, offering high yields of the 1,4-regioisomer under mild, often aqueous, conditions. organic-chemistry.orgnih.gov This reaction is a premier example of "click chemistry". wikipedia.org Ruthenium catalysts can also be used, characteristically yielding the 1,5-regioisomer. wikipedia.orgnih.gov For this compound, reaction with an organic azide (e.g., benzyl (B1604629) azide) under CuAAC conditions would be expected to selectively produce a 1,4-disubstituted triazole bearing the cycloheptyl-ketone and phenyl moieties.

Other 1,3-dipoles that react with ynones include nitrile oxides (to form isoxazoles), nitrones, and azomethine ylides (to form various nitrogen-containing heterocycles). nih.govacs.orgwikipedia.org

Table 4: Common 1,3-Dipoles for [3+2] Cycloaddition with Ynones
1,3-DipoleExampleResulting HeterocycleReference
AzideBenzyl Azide1,2,3-Triazole wikipedia.orgorganic-chemistry.org
Nitrile OxideBenzonitrile OxideIsoxazole acs.orgwikipedia.org
NitrilimineDiphenylnitriliminePyrazole youtube.com
Azomethine YlideFrom N-benzylideneglycine esterPyrroline derivative acs.org

In a [4+2] cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. youtube.com The electron-deficient alkyne of this compound makes it a suitable dienophile for this transformation. nih.govacs.org The reaction involves the combination of four atoms from the diene and two atoms from the alkyne to form a cyclohexene-type core. youtube.com

When an acetylenic ketone acts as the dienophile, the initial product is a 1,4-cyclohexadiene (B1204751) derivative. Depending on the substituents and reaction conditions, this initial adduct can sometimes undergo subsequent aromatization. The reaction of this compound with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexadiene ring fused to the cycloheptyl ketone and phenyl substituents. Intramolecular versions of this reaction, where the diene and ynone are part of the same molecule, have also been explored to create complex polycyclic systems. mit.eduacs.org A related transformation is the hexadehydro-Diels-Alder (HDDA) reaction, where a diyne reacts with an alkyne (a "diynophile") to form a benzyne (B1209423) intermediate. wikipedia.org

Table 5: Representative Dienes for [4+2] Cycloadditions with Acetylenic Dienophiles
DieneReaction TypeGeneral Product StructureReference
1,3-ButadieneIntermolecular1,4-Cyclohexadiene derivative youtube.com
CyclopentadieneIntermolecularBicyclic adduct (Norbornadiene derivative) youtube.com
Danishefsky's DieneIntermolecularFunctionalized Cyclohexenone (after hydrolysis) nih.gov
Tethered FuranIntramolecularPolycyclic Furan / Oxabicycle mit.eduacs.org

Metal-Catalyzed Transformations of this compound Analogues

The reactivity of the alkynyl ketone functionality in analogues of this compound is significantly influenced by the presence of transition metal catalysts. These catalysts can activate the alkyne and/or the carbonyl group, leading to a diverse array of chemical transformations.

Palladium-Catalyzed Annulation and Functionalization Reactions

Palladium catalysis is a powerful tool for the synthesis and transformation of ynones. rsc.orgrsc.org These reactions often exhibit broad functional group compatibility and proceed with high atom economy. rsc.org Palladium-catalyzed reactions of ynone analogues can be broadly categorized into annulation and functionalization reactions.

Annulation Reactions:

Palladium-catalyzed annulation reactions involving ynones provide efficient routes to complex cyclic and heterocyclic structures. For instance, a palladium-catalyzed [2 + 2 + 1] annulation of 3-iodochromones with bridged olefins and a cyclopropenone as a CO source can produce chromone-fused cyclopentanones. rsc.org This process involves a sequence of Heck coupling, C(sp²)–H activation, and carbonylation. rsc.org While not directly involving this compound, this methodology highlights the potential for constructing fused ring systems from ynone-like structures.

Another example is the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, which yields tricyclic 2-benzazepines through a twofold C–H activation. nih.gov The versatility of alkynes in such annulation strategies suggests that this compound could serve as a valuable partner in similar transformations to generate novel polycyclic architectures.

Functionalization Reactions:

Palladium catalysts are also employed in the functionalization of ynones. A notable example is the Sonogashira cross-coupling reaction, which can be performed under both acyl and decarbonylative conditions. acs.org Ligand choice plays a crucial role in directing the reaction pathway, allowing for the synthesis of either 1,3-enynes or enynones. acs.org Furthermore, palladium-catalyzed alkynylation of "super-active esters" provides a clean and efficient route to a wide array of ynone compounds under mild, copper-free conditions. nih.gov

The following table summarizes representative palladium-catalyzed reactions of ynone analogues:

Reaction Type Substrates Catalyst/Ligand Product Key Features Reference
[2+2+1] Annulation3-Iodochromones, Bridged Olefins, CyclopropenonePd(OAc)₂ / PPh₃Chromone Fused CyclopentanonesHeck coupling/C-H activation/carbonylation sequence. rsc.org rsc.org
[5+2] Rollover Annulation1-Benzylpyrazoles, AlkynesPd(OAc)₂Tricyclic 2-BenzazepinesTwofold C–H activation. nih.gov nih.gov
Acyl/Decarbonylative Sonogashira CouplingAlkenyl Thioesters, Terminal AlkynesPd(OAc)₂ / P(3,5-(CF₃)₂C₆H₃)₃ or dpppEnynones or 1,3-EnynesLigand-controlled selectivity. acs.org acs.org
Alkynylation"Super-active" Triazine Esters, Terminal AlkynesPd(OAc)₂YnonesCO-, Cu-, ligand-, and base-free conditions. nih.gov nih.gov

Iron-Catalyzed Transformations

Iron, being an abundant and non-toxic metal, has gained significant attention as a catalyst in organic synthesis. nih.gov Iron-catalyzed transformations of ynones often proceed via radical pathways, enabling unique bond formations.

An iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines offers an efficient route to 2-alkylated indenones. organic-chemistry.orgresearchgate.net This reaction involves the generation of an alkyl radical from the 1,4-dihydropyridine (B1200194) through oxidative homolysis of a C-C σ-bond. organic-chemistry.orgresearchgate.net The alkyl radical then adds to the carbon-carbon triple bond of the ynone, followed by an intramolecular cyclization to afford the indenone product. organic-chemistry.orgresearchgate.net The use of inexpensive and environmentally benign iron salts like FeCl₃ or FeSO₄ makes this a cost-effective and sustainable method. organic-chemistry.orgresearchgate.net

The table below summarizes a key iron-catalyzed transformation of ynones:

Reaction Type Substrates Catalyst/Oxidant Product Key Features Reference
Oxidative Alkylation/CyclizationYnones, 4-Alkyl-1,4-dihydropyridinesFeCl₃ / K₂S₂O₈2-Alkylated IndenonesProceeds via an alkyl radical pathway under mild conditions. organic-chemistry.org organic-chemistry.orgresearchgate.net

Ruthenium Carbonyl Cluster Reactions with Alkynyl Ketones

Ruthenium carbonyl clusters are known to react with alkynes to form a variety of organometallic complexes and organic products. researchgate.net The interaction of these clusters with alkynyl ketones can lead to interesting transformations. For example, the reaction of allenylidene-ruthenium cluster carbonyls with alkynes can result in the insertion of the alkyne into a Ru-C bond. researchgate.net

More synthetically relevant are ruthenium-catalyzed oxidative alkynylations of primary alcohols or aldehydes to form α,β-acetylenic ketones. nih.govnih.gov This reaction proceeds through a novel mechanism involving the hydroruthenation of the alkyne to form a transient vinylruthenium complex, which then deprotonates the terminal alkyne to generate the active alkynylruthenium nucleophile. nih.govnih.gov While this is a method for ynone synthesis, the mechanistic principles highlight the types of intermediates that could be formed from this compound in the presence of ruthenium catalysts.

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful tool for the functionalization of ynones and related enynes, offering a wide range of transformations including cycloadditions and cyclizations. nih.govnih.gov

Cycloaddition and Annulation Reactions:

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established reaction, and ynones can participate as the alkyne component. researchgate.net Furthermore, copper catalysts can mediate the Büchner reaction of diynes to form cycloheptatrienes. researchgate.netrsc.orgscilit.com This reaction proceeds through a vinyl cation intermediate generated from the copper-catalyzed cyclization of the diyne. researchgate.netrsc.orgscilit.com

Cyclization Reactions:

Copper-catalyzed cyclizations of ynones provide access to various heterocyclic structures. For example, a copper-catalyzed 5-endo-selective trifluoromethylcarbocyclization of ynones has been developed for the synthesis of trifluoromethylated cyclopentenones. rsc.org Additionally, a copper(I)-catalyzed tandem C-S coupling/double cyclization process of 2-alkynyl-6-iodoanilines and o-bromobenzenethiols leads to the formation of pyrrolo[3,2,1-kl]phenothiazines. nih.gov

The following table presents examples of copper-catalyzed reactions of ynone analogues:

Reaction Type Substrates Catalyst/Ligand Product Key Features Reference
Büchner ReactionDiynesCu-catalystCycloheptatrienesProceeds via a vinyl cation intermediate. researchgate.netrsc.orgscilit.com researchgate.netrsc.orgscilit.com
TrifluoromethylcarbocyclizationYnonesCu-catalystTrifluoromethylated Cyclopentenones5-endo-selective cyclization. rsc.org rsc.org
Tandem Coupling/Double Cyclization2-Alkynyl-6-iodoanilines, o-BromobenzenethiolsCu(I)-catalystPyrrolo[3,2,1-kl]phenothiazinesOne-pot synthesis of complex heterocycles. nih.gov nih.gov

Photochemical Reactivity of Alkynones

The photochemical reactivity of alkynones, particularly their participation in [2+2] cycloadditions, provides a powerful method for the construction of cyclobutane rings. nih.govillinois.eduwikipedia.org Upon photoexcitation, the enone moiety of an alkynone can undergo intersystem crossing to a triplet state. wikipedia.org This triplet species can then react with an alkene in a stepwise manner through a 1,4-diradical intermediate to form a cyclobutane. wikipedia.org

The [2+2] photocycloaddition of cyclic enones with olefins has been extensively studied and applied in the synthesis of natural products. nih.gov The regioselectivity of the reaction is influenced by the electronic nature of the olefin, with electron-rich olefins generally favoring head-to-tail adducts. illinois.edu While the cycloheptyl group in this compound is not an enone, the principle of photoinduced cycloaddition of the phenylacetylene (B144264) moiety with alkenes is a plausible reactive pathway.

Furthermore, visible-light-induced cascade cyclization reactions of aryl ynones with 4-alkyl-1,4-dihydropyridines have been developed for the synthesis of indenones, thioflavones, and spiro[5.5]trienones. researchgate.net These reactions proceed through a radical cyclization pathway initiated by the photochemically generated alkyl radical. researchgate.net The photochemical reaction of alkynes with quinones can also lead to [2+2] photocycloaddition products. rsc.orgnih.gov

The table below highlights a key photochemical reaction of ynones:

Reaction Type Substrates Conditions Product Key Features Reference
Cascade CyclizationAryl Ynones, 4-Alkyl-DHPsVisible LightIndenones, Thioflavones, Spiro[5.5]trienonesMetal- and oxidant-free radical cyclization. researchgate.net researchgate.net

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling product formation. This involves identifying transient intermediates, the role of catalysts, and the influence of the molecule's own structure.

The transformation of acetylenic ketones involves several key reaction intermediates. In photochemical reactions, the process often begins with the ketone being excited to a triplet diradical state. dicp.ac.cn This excited state can then undergo further reactions, such as intermolecular hydrogen atom transfer to generate radical-radical coupling products. dicp.ac.cn

Specific intermediates identified or proposed in the reactions of similar alkynones include:

1,4-Biradicals: These are the hallmark intermediates of the Norrish Type II reaction, formed after intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. wikipedia.orgchemrxiv.org

Vinyl Carbene: In [3+2] photocycloaddition reactions of acetylenic ketones with olefins, a vinyl carbene species can be formed from the initial 1,4-biradical. acs.org

Adducts: The photochemical reaction of 1-phenylprop-2-yn-1-one (B1213515) with alcohols or amines proceeds through the formation of C-C or C-N bonded adducts, which subsequently cyclize to form furans or pyrroles, respectively. rsc.org

Selenium-Centered Radicals: In certain catalyzed reactions, such as a three-component reaction with elemental selenium and a boronic acid, a selenium-centered radical has been proposed as a key intermediate. acs.org

Catalysts play a crucial role in directing the reaction pathways of alkynones, often enabling transformations that are not possible thermally or photochemically alone. Various metal-based catalysts have been shown to be effective.

Gold catalysts, for instance, are particularly adept at activating alkynes for nucleophilic attack, such as in hydroalkoxylation reactions to form carbon-oxygen bonds. nih.gov The reactivity and stability of these gold catalysts can be fine-tuned by modifying the steric and electronic properties of their ligands, such as N-heterocyclic carbenes (NHCs). nih.gov In some cases, using a "poisoned" catalyst, like Lindlar's catalyst (palladium with additives like barium sulfate), allows for the selective reduction of an alkyne to a cis-alkene without further reduction. youtube.com

Silver catalysts have been employed in one-pot, three-component reactions involving alkynone derivatives, elemental selenium, and boronic acids to synthesize selenated isoxazoles. acs.org Other transition metals, such as ruthenium, also exhibit unique reactivity. The reaction of 1,3-diphenylprop-2-yn-1-one with a ruthenium carbonyl cluster, Ru₃(CO)₁₂, leads to the formation of complex organometallic structures like ruthenole derivatives. rsc.org

Catalyst SystemReactant TypeReaction TypeFunction of Catalyst
Gold(I) ComplexesAlkynes/AlcoholsHydroalkoxylationActivates alkyne π-bond for nucleophilic attack. nih.gov
Silver Nitrate (AgNO₂)Alkynone OximesThree-component SelenylationCatalyzes the formation of a selenium-centered radical. acs.org
Ruthenium CarbonylDiphenylpropynoneOrganometallic SynthesisForms ruthenole derivatives and cyclotrimerization products. rsc.org
Palladium (as Lindlar's Cat.)AlkynesPartial HydrogenationActs as a "poisoned" catalyst to stop reduction at the alkene stage. youtube.com
Indium(III) TriflateAlkynones/Hydrazine (B178648)CyclizationActivates hydrazine for the synthesis of pyrazines. mdpi.com

The reactivity of this compound is governed by a balance of electronic and steric factors arising from its constituent parts: the cycloheptyl group, the carbonyl group, the alkyne, and the phenyl group.

Electronic Effects: The phenyl group, conjugated with the alkyne-carbonyl system, acts as an electron-withdrawing group. This electronic pull influences the reactivity of the entire π-system. Studies on the closely related 1,3-diphenylprop-2-yn-1-one have shown that substituents on the phenyl rings play a critical role in directing reaction pathways. rsc.org An electron-withdrawing group was found to be beneficial for the formation of certain ruthenole derivatives and subsequent cyclotrimerization products in reactions with ruthenium carbonyl. rsc.org Conversely, electron-donating groups favored the formation of other ruthenole isomers but disfavored further cyclotrimerization. rsc.org This suggests that the electronic nature of the phenyl group in this compound will significantly modulate the electrophilicity of the alkyne and carbonyl carbons.

Steric Effects: The cycloheptyl group is a large, sterically demanding aliphatic substituent. Its bulk will have a profound impact on the accessibility of the carbonyl group and the adjacent alkyne. Large, sterically hindering substituents have been shown to favor the formation of specific isomers in organometallic reactions, likely by blocking alternative reaction sites. rsc.org For intramolecular reactions like the Norrish Type II process, the steric bulk is less likely to be inhibitory and may even favor such a pathway by restricting intermolecular interactions. However, for intermolecular reactions, such as catalytic processes that require the molecule to bind to a catalyst's active site, the large cycloheptyl ring could significantly hinder the reaction rate or alter the selectivity.

Derivatization and Molecular Scaffold Construction from 1 Cycloheptyl 3 Phenylprop 2 Yn 1 One

Synthesis of Heterocyclic Frameworks Derived from Alkynones

The dual electrophilic nature of the β-carbon of the alkyne and the carbonyl carbon makes 1-Cycloheptyl-3-phenylprop-2-yn-1-one an ideal substrate for reactions with dinucleophiles to construct various heterocyclic rings.

Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Alkynones like this compound are pivotal in accessing these scaffolds.

Triazoles: The most prominent method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. frontiersin.orgnih.gov The reaction of an ynone, such as this compound, with an organic azide (B81097) would proceed via a [3+2] cycloaddition to furnish a 1,4-disubstituted triazole. organic-chemistry.orgrsc.org The reaction is typically high-yielding and tolerates a wide range of functional groups on the azide component. tandfonline.com

Pyrazoles: Pyrazoles are readily synthesized through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. youtube.comresearchgate.net Ynones, including our title compound, serve as excellent precursors for 1,3-dicarbonyl systems. The reaction of this compound with hydrazine (B178648) or its derivatives is expected to yield substituted pyrazoles. acs.orgnih.gov The regioselectivity of the cyclocondensation can sometimes lead to a mixture of isomers, depending on the substitution of the hydrazine and the reaction conditions. mdpi.com

Indoles: The synthesis of indoles from ynones can be achieved through various strategies. One common approach involves the reaction of ortho-haloanilines with terminal alkynes followed by cyclization. More directly, indole-ynones can undergo radical dearomatizing spirocyclization cascades to form complex spirocyclic indolenines. whiterose.ac.uk Furthermore, visible-light-promoted nickel-catalyzed intramolecular cyclization/oxidation of ynones bearing an N-alkyl-N-arylamino group can lead to the formation of indolyl phenyl diketones. nih.govacs.org

Quinolones: Quinolones can be synthesized from ynones through several catalytic pathways. A library of quinolones has been synthesized from substituted anthranilic acids and ynone intermediates, which act as masked β-dicarbonyl synthons, allowing for milder cyclization conditions. ku.eduumn.edu Copper-catalyzed reactions of anilines with ynones also provide a route to 2,3-substituted 4-quinolones. rsc.orgorganic-chemistry.org

Pyrimidines: The construction of the pyrimidine (B1678525) ring often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. While direct synthesis from ynones is less common, ynones can be converted to suitable precursors. For instance, reaction with a guanidine (B92328) derivative in the presence of a base could lead to the formation of a pyrimidine ring.

Pyrroles: Polysubstituted pyrroles can be synthesized from the reaction of benzylamines and ynones under metal-free, weak-base-promoted conditions. rsc.org This transformation proceeds through a Michael addition followed by an intramolecular condensation. rsc.org Another approach involves the silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones. rsc.org Gold-catalyzed cyclization of ynones with various nucleophiles, including indoles, also provides a route to functionalized pyrroles. acs.orgnih.govnih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Ynone Analogs

HeterocycleReagents and Conditions (General for Ynones)Expected Product from this compound
Triazole Organic Azide, Cu(I) catalyst1-Aryl-4-(cycloheptanecarbonyl)-5-phenyl-1H-1,2,3-triazole
Pyrazole Hydrazine hydrate5-Cycloheptyl-3-phenyl-1H-pyrazole
Indole N-Alkyl-N-arylamine precursor, Visible light, Ni-catalyst2-(Cycloheptanecarbonyl)-3-phenyl-indole derivative
Quinolone Substituted anthranilic acid2-Cycloheptyl-4-phenyl-quinolin-4-one
Pyrimidine Guanidine, Base2-Amino-4-cycloheptyl-6-phenylpyrimidine
Pyrrole Benzylamine, Weak base2-Benzyl-5-cycloheptyl-3-phenyl-1H-pyrrole

Oxygen-Containing Heterocycles

Furans: The synthesis of furans from ynones can be achieved through various catalytic cyclization reactions. A novel and efficient method involves the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives, leading to spiro furan-3(2H)-imine derivatives. nih.govroyalsocietypublishing.org Gold-catalyzed cycloisomerization of furan-ynes is another powerful method for constructing furan-containing polycyclic systems. organic-chemistry.orgacs.org

Sulfur-Containing Heterocycles

Thiazoles and Thiophenes: The Fiesselmann thiophene (B33073) synthesis, which involves the reaction of thioglycolic acid derivatives with ynones, is a regiocontrolled method for preparing trisubstituted thiophenes. acs.orgnih.govacs.orgorganic-chemistry.org This approach can be adapted to use ynone trifluoroborate salts, which react with alkylthiols to generate thiophene boronates. acs.orgnih.govacs.orgorganic-chemistry.org

Table 2: Synthesis of Oxygen- and Sulfur-Containing Heterocycles from Ynone Analogs

HeterocycleReagents and Conditions (General for Ynones)Expected Product from this compound
Furan Aniline derivative, HeatSpiro furan-3(2H)-imine derivative
Thiophene Methyl thioglycolate, BaseMethyl 5-cycloheptyl-4-phenylthiophene-2-carboxylate

Formation of Conjugated Systems via Alkynone Transformations

The ynone functionality is a precursor to various conjugated systems, which are of interest in materials science and for the synthesis of complex natural products. A key transformation is the isomerization of ynones to conjugated dienones. This can be achieved with high stereoselectivity using transition-metal complexes as catalysts. acs.org The resulting dienones are valuable intermediates in Diels-Alder reactions and other pericyclic processes. The reactivity of ynones is dominated by cycloaddition reactions and reactions with nucleophiles, which can lead to the formation of allenoate intermediates. uib.no

Reduction and Oxidation Products Relevant to Synthetic Pathways

The carbonyl and alkyne groups of this compound can undergo selective reduction and oxidation, providing access to a range of valuable synthetic intermediates.

Reduction: The selective reduction of the carbonyl group in ynones leads to propargyl alcohols. This can be achieved with high selectivity using mild hydride donors in the presence of nucleophilic phosphine (B1218219) catalysts. rsc.orgrsc.org The reduction of the triple bond can also be accomplished, leading to saturated or unsaturated ketones or alcohols, depending on the reagents and conditions. acs.org

Oxidation: The oxidation of ynones can lead to the formation of 1,3-dicarbonyl compounds. A general method for the synthesis of ynones involves the oxidation of propargyl alcohols, highlighting the reverse transformation. acs.orgacs.orgnih.gov The oxidation of the alkyne can also lead to the formation of α-dicarbonyl compounds.

Table 3: Reduction and Oxidation Products of Ynone Analogs

TransformationReagents and Conditions (General for Ynones)Expected Product from this compound
Carbonyl Reduction NaBH4, Lewis acid or Phosphine catalyst1-Cycloheptyl-3-phenylprop-2-yn-1-ol
Alkyne Reduction H2, Lindlar's catalyst1-Cycloheptyl-3-phenylprop-2-en-1-one
Oxidation NIS1-Cycloheptyl-3-phenylpropane-1,2-dione

Following a comprehensive search for scientific literature and spectral data, it has been determined that there is no publicly available information for the specific chemical compound This compound .

Extensive queries aimed at retrieving data for its structural elucidation and analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques, did not yield any specific results for this particular molecule.

While information is available for structurally related compounds, such as the cyclohexyl analogue (1-cyclohexyl-3-phenylprop-2-yn-1-one) and the corresponding alkene ((E)-3-cycloheptyl-1-phenylprop-2-en-1-one), the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules.

As a result, the generation of a scientifically accurate article with detailed research findings and data tables as requested is not possible. The creation of content for the specified outline would require non-existent data, leading to speculation or inaccurate information.

Therefore, the article cannot be generated.

Spectroscopic and Advanced Analytical Characterization Methodologies for 1 Cycloheptyl 3 Phenylprop 2 Yn 1 One

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of a compound by analyzing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds and functional groups present. For 1-Cycloheptyl-3-phenylprop-2-yn-1-one, FT-IR analysis would be expected to identify key functional groups.

Expected Characteristic IR Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carbonyl (Ketone)C=O Stretch1640-1680
AlkyneC≡C Stretch2100-2260
Aromatic RingC=C Stretch1450-1600
Aromatic RingC-H Bending (out-of-plane)690-900
Aliphatic (Cycloheptyl)C-H Stretch2850-2960

The precise positions of these peaks would provide insight into the electronic environment of the functional groups, influenced by conjugation between the phenyl ring, the alkyne, and the carbonyl group.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to molecular vibrational frequencies. Raman is particularly sensitive to non-polar bonds. For this compound, the C≡C triple bond of the alkyne and the C=C bonds of the phenyl ring would be expected to produce strong Raman signals. Analysis of these signals can offer detailed information about the molecular backbone and symmetry.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature. This technique is valuable for determining the thermal stability and decomposition profile of a compound. A TGA analysis of this compound would reveal the temperature at which it begins to decompose and whether the decomposition occurs in single or multiple steps. This provides information about its volatility and stability at elevated temperatures.

Electron Microscopy and Spectroscopy

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. For a solid sample of this compound, SEM would be employed to study its morphology, including crystal shape, size distribution, and surface texture. This is particularly useful for understanding the physical characteristics of the synthesized material at the micro-scale.

Electron Diffraction Spectroscopy (EDS)

Electron Diffraction Spectroscopy (EDS) is a powerful technique for determining the atomic arrangement in crystalline solids. reddit.com By irradiating a crystalline sample with a high-energy electron beam, a diffraction pattern is generated from which the molecular and crystal structure can be elucidated. youtube.com For a compound like this compound, which is expected to be a solid at room temperature, obtaining single crystals suitable for X-ray diffraction can be challenging. In such cases, 3D electron diffraction (3D ED) emerges as a viable alternative, capable of analyzing submicrometer-sized crystals. nih.gov

The strong interaction of electrons with matter allows for the analysis of very small crystals, closing the gap where single-crystal X-ray diffraction might be limited by crystal size. nih.govacs.org Recent advancements have enabled the application of 3D ED for the structural elucidation of complex organic molecules, even allowing for the localization of hydrogen atoms and the determination of absolute stereochemistry. nih.govnih.gov

For this compound, a crystalline sample would be deposited on a transmission electron microscopy (TEM) grid. The data collection involves rotating the crystal in the electron beam and recording the diffraction patterns at various tilt angles. The resulting data is then processed to reconstruct the three-dimensional electron density map, leading to the determination of the crystal structure.

Table 1: Hypothetical Electron Diffraction Data for this compound (Note: The following data is illustrative as specific experimental EDS data for this compound is not publicly available.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.50
c (Å)15.60
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1345.2
Z4
Temperature (K)100
RadiationElectrons (200 keV)

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable tools in synthetic organic chemistry for monitoring the progress of reactions and for the purification of the final products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring reactions and determining the appropriate solvent system for column chromatography. For a relatively nonpolar compound like this compound, a normal-phase TLC plate coated with silica (B1680970) gel is typically employed. orgchemboulder.com

The choice of eluent is critical for achieving good separation. A common starting point is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane. rochester.edusilicycle.com By varying the ratio of these solvents, the retention factor (R_f) of the compound can be optimized. An ideal R_f value for column chromatography is generally considered to be between 0.2 and 0.4. orgchemboulder.com For nonpolar compounds, a solvent system with a low percentage of the polar component is usually effective. rochester.edusilicycle.com

Table 2: TLC Analysis of a Hypothetical Reaction Mixture for the Synthesis of this compound

CompoundR_f Value (10% Ethyl Acetate in Hexane)R_f Value (20% Ethyl Acetate in Hexane)
Phenylacetylene (B144264) (Starting Material)0.850.90
Cycloheptanecarbonyl chloride (Starting Material)0.700.80
This compound (Product) 0.45 0.60
By-product0.200.35

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a form of gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. nist.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. researchgate.net For a compound with the molecular weight and expected volatility of this compound, GLC can be a suitable method for purity assessment.

The sample, dissolved in a volatile solvent, is injected into a heated port where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. A flame ionization detector (FID) is commonly used for the detection of organic compounds. researchgate.net In some cases, derivatization may be employed to enhance volatility or detection, although this is not always necessary for ynones.

Table 3: Hypothetical GLC Parameters for the Analysis of this compound (Note: The following data is illustrative as specific experimental GLC data for this compound is not publicly available.)

ParameterValue
ColumnHP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film
Carrier GasHelium
Flow Rate1.5 mL/min
Injector Temperature250 °C
Detector Temperature (FID)300 °C
Oven Program100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min
Retention Time~12.5 min

Column Chromatography (e.g., Flash Chromatography)

Column chromatography is the most widely used method for the purification of organic compounds in a laboratory setting. rochester.edu Flash chromatography, a modification that uses pressure to accelerate the solvent flow, allows for rapid and efficient separations. phenomenex.com For the purification of this compound, silica gel is the standard stationary phase due to the compound's relatively nonpolar nature. openochem.org

The process involves packing a glass column with silica gel and equilibrating it with the chosen eluent, which is typically determined from prior TLC analysis. rochester.edu A common practice is to start with a less polar solvent system to elute any nonpolar impurities, followed by a gradual increase in polarity (gradient elution) to elute the desired compound. orgsyn.org Alternatively, an isocratic elution with a single solvent mixture can be used if the separation is straightforward. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 4: Typical Parameters for Flash Chromatography Purification of this compound

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
Eluent SystemGradient of Ethyl Acetate in Hexane (e.g., 0% to 15%)
Loading MethodDry loading on silica gel or wet loading in a minimal amount of a non-polar solvent (e.g., dichloromethane)
Fraction Size20-50 mL (depending on column size and scale)
MonitoringTLC analysis of collected fractions

Computational and Theoretical Chemistry Studies on 1 Cycloheptyl 3 Phenylprop 2 Yn 1 One and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic properties of molecules. In the context of alkynones like 1-Cycloheptyl-3-phenylprop-2-yn-1-one, DFT calculations are instrumental in understanding their reactivity.

Recent DFT studies on related aliphatic alkynones have shed light on the crucial role of the substituent at the carbonyl group in directing reaction pathways. nih.govresearchgate.netacs.orgacs.org These studies have focused on base-catalyzed dimerizations, revealing how the structural and electronic properties of both the neutral and deprotonated forms of the alkynone influence the outcome of the reaction. nih.govacs.org For instance, the nature of the aliphatic group can determine the selectivity of cascade reactions, leading to the formation of diverse products like 6-methylene-5-oxaspiro[2.4]heptanones or 2-alkenylfurans. nih.govacs.orgacs.org

Quantum chemical parameters derived from DFT calculations, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as valuable descriptors for the chemical behavior of these molecules. mdpi.com For example, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a related enone, demonstrated that low hardness and high softness values correlate with high chemical reactivity. mdpi.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps to identify the most reactive sites within the molecule, such as the oxygen atoms and the π-system, which are typically electron-rich and thus prone to electrophilic attack. mdpi.com

The following table summarizes key quantum chemical parameters for a related chalcone (B49325) derivative, illustrating the type of data obtained from DFT calculations.

ParameterValue
Hardness (η)Value not available in search results
Softness (S)Value not available in search results
Electronegativity (χ)Value not available in search results
Electrophilicity (ω)Value not available in search results
Nucleophilicity Index2.95 eV
Data for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

These computational insights are not merely theoretical; they provide a robust framework for rationalizing experimental observations and for predicting the outcomes of new reactions involving alkynones. nih.govresearchgate.netacs.org

Computational Approaches to Reaction Mechanism Elucidation for Alkynone Transformations

Computational chemistry offers powerful tools to unravel the intricate step-by-step pathways of chemical reactions, which are often difficult to probe experimentally. mdpi.com For transformations involving alkynones, computational methods, particularly DFT, are used to map out potential energy surfaces, identify transition states, and analyze short-lived intermediates. mdpi.comrsc.org

A significant area of investigation has been the mechanism of nickel-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynones. rsc.org DFT computations have been employed to comprehensively investigate the mechanism and origins of selectivity in these reactions. rsc.org Such studies can rationalize why a particular enantiomer is formed preferentially, attributing it to factors like favorable hydrogen bonding interactions and reduced steric repulsions in the corresponding transition state. rsc.org

The computational analysis of reaction mechanisms can be broken down into distinct phases. smu.edu This approach, known as the United Reaction Valley Approach (URVA), partitions the reaction path into chemically meaningful segments: a contact phase, a preparation phase, one or more transition state phases where bond breaking and formation occur, a product adjustment phase, and a separation phase. smu.edu This detailed analysis provides a granular understanding of the geometric and electronic changes that the reacting molecules undergo. smu.edu

For alkynone reactions, such as base-catalyzed dimerizations, computational studies can assess the thermodynamics and kinetics of various possible mechanisms. nih.govacs.org This allows researchers to understand why certain products are formed selectively under specific conditions. For example, in the dimerization of aliphatic alkynones, the initial addition of a carbon-centered anion to the carbonyl function can be a key step leading to specific stereoselective products. acs.org

The table below illustrates a simplified representation of the kind of energetic data that can be obtained from computational studies of reaction mechanisms.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1Value not available
3IntermediateValue not available
4Transition State 2Value not available
5ProductsValue not available
Illustrative data for a hypothetical alkynone transformation.

By integrating these computational approaches, chemists can gain a molecular-level perspective that complements experimental findings and guides the design of new synthetic methodologies. mdpi.com

Analysis of Steric and Electronic Parameters in Alkynone Systems (e.g., "SambVca" Calculations)

The reactivity and selectivity of chemical reactions are often governed by a delicate interplay of steric and electronic effects. In the context of alkynone chemistry, particularly in metal-catalyzed transformations, quantifying these parameters is crucial for understanding reaction outcomes and for designing more efficient catalysts.

Steric Parameters: The size and shape of substituents in a molecule can significantly influence how it interacts with other reagents or a catalyst. Computationally derived parameters are used to quantify these steric attributes. The "SambVca" web tool, for instance, allows for the analysis of the catalytic pocket of metal complexes by generating topographic steric maps. researchgate.net A key descriptor derived from this analysis is the "percent buried volume" (%Vbur), which quantifies the steric bulk of a ligand around a metal center. researchgate.net This information can be invaluable in rationalizing why certain catalysts are more effective than others for a given transformation. researchgate.net Other computationally derived steric parameters include substituent length (L) and width (B1, B5), which provide a more detailed description of the spatial arrangement of a substituent. nih.gov

Electronic Parameters: The electronic nature of substituents can modulate the reactivity of the alkynone functional group. Electron-donating groups can increase the electron density at certain positions, while electron-withdrawing groups can decrease it, thereby influencing the molecule's susceptibility to nucleophilic or electrophilic attack. rsc.org DFT calculations are commonly used to compute electronic parameters, such as Mülliken charges on atoms, which provide insight into the electronic distribution within a molecule. researchgate.net The Hammett parameter (σ) is another descriptor used to quantify the electronic influence of substituents. ubaya.ac.id

The following table presents a conceptual overview of how steric and electronic parameters can be tabulated for a series of catalysts or substrates.

Compound/LigandSteric Parameter (%Vbur)Electronic Parameter (e.g., Hammett σ)
Ligand AValue 1Value A
Ligand BValue 2Value B
Ligand CValue 3Value C
Conceptual table illustrating the analysis of steric and electronic parameters.

By systematically varying substituents and correlating these parameters with experimental outcomes, quantitative structure-activity relationships (QSAR) can be developed. nih.govubaya.ac.id This approach allows for a more rational design of molecules with desired properties and reactivity. For example, in the copper-catalyzed protoboration of alkynes, both steric and electronic parameters of the ligand have been shown to be influential. researchgate.net Similarly, in the context of N-heterocyclic carbene gold(III) complexes, computational studies have been used to understand how steric hindrance can lead to different products. mdpi.com

In Silico Photochemical Reaction Pathway Predictions

The core of in silico photochemical prediction lies in the computational exploration of excited-state potential energy surfaces. Upon absorption of light, a molecule is promoted to an electronically excited state, and its subsequent fate—be it fluorescence, phosphorescence, or a chemical reaction—is dictated by the topography of these excited-state surfaces. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are often employed to calculate the energies and properties of these excited states.

The prediction process typically involves the following steps:

Calculation of the absorption spectrum: To identify the relevant excited states.

Geometry optimization on the excited-state potential energy surface: To find the structures of excited-state minima and transition states.

Locating conical intersections: These are points where different electronic states have the same energy and are crucial for understanding radiationless decay and photochemical reaction pathways.

Reaction path following on the excited-state surface: To map out the entire trajectory of the photochemical transformation.

Machine learning and artificial intelligence are also emerging as powerful tools in this domain. mdpi.comacs.orgnih.gov By training models on large datasets of known photochemical reactions, it may become possible to predict the outcomes of new reactions with greater speed and accuracy. acs.org These models often use molecular fingerprints as input to correlate structural features with photochemical reactivity. acs.org

The following table provides a conceptual outline of the type of data that would be generated in an in silico study of a photochemical reaction.

ParameterDescriptionPredicted Value
λmax Wavelength of maximum absorptione.g., 320 nm
Excited State Nature of the relevant excited statee.g., n-π or π-π**
Excited-State Barrier Energy barrier for a specific photochemical pathwaye.g., 15 kcal/mol
Product(s) Predicted structure(s) of the photoproduct(s)e.g., Cycloadduct, Isomer
Quantum Yield Theoretical efficiency of the photoreactione.g., 0.4
Conceptual data table for in silico photochemical prediction.

While the direct application of these methods to this compound remains a future prospect, the existing computational framework provides a clear roadmap for how such an investigation would be conducted.

Broader Research Applications in Chemical Synthesis and Materials Science

Utility as Synthetic Building Blocks in Complex Organic Molecule Synthesis

Ynones are highly valued as precursors in the synthesis of complex organic molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals and biologically active compounds. thieme-connect.comnumberanalytics.com The electrophilic nature of both the carbonyl carbon and the sp-hybridized carbons of the alkyne allows 1-Cycloheptyl-3-phenylprop-2-yn-1-one to react with a wide array of nucleophiles, leading to the formation of diverse and intricate molecular scaffolds.

The primary utility of ynones like this compound is in the construction of heterocyclic systems through cyclization reactions. numberanalytics.com By reacting with binucleophiles containing atoms such as nitrogen, oxygen, or sulfur, a variety of five- and six-membered rings can be readily assembled. For instance, reactions with nitrogen-containing nucleophiles can yield important heterocycles like pyridines, quinolines, and indoles. numberanalytics.com The reaction of tryptamines with ynones to produce indole-tethered pyrroles is a specific example of this powerful synthetic strategy. researchgate.net

The cycloheptyl group in this compound can introduce unique steric and conformational properties into the target molecules, potentially influencing their biological activity or material properties. The phenyl group, on the other hand, provides a site for further functionalization and contributes to the electronic properties of the system. This makes the compound a valuable building block for creating libraries of complex molecules for screening purposes.

Table 1: Heterocyclic Systems Synthesized from Ynone Precursors

Heterocycle Class Nucleophile Type Reference
Pyridines, Quinolines Nitrogen-containing nucleophiles numberanalytics.com
Furans Oxygen nucleophiles numberanalytics.com
Pyrroles Nitrogen nucleophiles numberanalytics.comresearchgate.net
Indoles, Benzofurans Aromatic nucleophiles numberanalytics.com
Pyrazoles, Isoxazoles Hydrazines, Hydroxylamine researchgate.net

Development of Novel Organic Reactions and Methodologies

The distinct reactivity of the ynone functional group has made it a focal point for the development of new synthetic methods. thieme-connect.com Research involving this compound and related ynones contributes significantly to the expansion of the synthetic chemist's toolkit. These developments include transition-metal-catalyzed transformations, cycloaddition reactions, and novel multi-component reactions. thieme-connect.comresearchgate.net

Transition-metal catalysis has greatly broadened the scope of ynone reactivity. thieme-connect.com Palladium- and copper-catalyzed reactions, for example, enable carbonylative cross-coupling and other complex bond formations that were previously challenging. researchgate.net Furthermore, N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the synthesis of ynones themselves from aldehydes, offering a metal-free alternative under mild conditions. acs.org

Cycloaddition reactions are another cornerstone of ynone chemistry. chim.it The alkyne moiety readily participates in [3+2] cycloadditions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocycles. chim.ityoutube.com These reactions are often highly regioselective and provide a direct route to complex structures. The electron-withdrawing nature of the adjacent carbonyl group in this compound activates the alkyne, making it a potent dienophile or dipolarophile in these transformations. youtube.com

Table 2: Key Reaction Methodologies Involving Ynones

Reaction Type Description Key Features Reference(s)
Nucleophilic Addition Addition of nucleophiles to the alkyne or carbonyl, often triggering reaction cascades. Forms enaminones, leads to heterocycles. numberanalytics.com
Transition-Metal Catalysis Use of metals like Pd, Cu, or Fe to mediate complex bond formations. Enables cyclizations, cross-couplings. thieme-connect.comresearchgate.net
N-Heterocyclic Carbene (NHC) Catalysis Organocatalytic synthesis of ynones from aldehydes and alkynyliodonium salts. Metal-free, mild conditions, good functional group tolerance. acs.org
[3+2] Cycloaddition Reaction of the ynone alkyne with a 1,3-dipole to form a five-membered ring. Efficient synthesis of pyrazoles, isoxazoles, etc. researchgate.netchim.it

Contributions to Polymer and Advanced Materials Science Research

The incorporation of rigid, conjugated structures into polymers is a well-established strategy for creating materials with enhanced thermal stability, conductivity, and unique optical properties. The ynone moiety present in this compound offers a compelling building block for advanced materials. thieme-connect.com

Although specific polymers derived from this compound are not widely reported, the reactivity of the ynone group suggests several potential applications. The alkyne can be used in polymerization reactions, such as polycycloadditions, to create highly cross-linked and thermally stable polymer networks. The rigid phenyl-propioloyl backbone could be integrated into a polymer main chain or used as a pendant group to control polymer morphology and properties.

Furthermore, compounds with conjugated enone systems, similar to the structure of ynones, have been investigated for their nonlinear optical (NLO) properties. researchgate.net The delocalized π-electron system in this compound, extending across the phenyl ring and the carbonyl-alkyne group, suggests it could be a precursor for novel NLO materials. By modifying the aromatic ring or extending the conjugation, researchers can tune these electronic properties for applications in optoelectronics and photonics.

Modification Strategies for Natural Product Scaffolds

Natural products provide a rich source of complex and biologically active molecules. The chemical modification of these natural scaffolds is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. The versatile reactivity of this compound makes it an attractive reagent for this purpose.

The ynone functionality can react with nucleophilic groups commonly found in natural products, such as hydroxyl (-OH) and amine (-NH2) groups. This allows for the covalent attachment of the cycloheptyl-phenyl-propynone fragment to a natural product core. For example, the reaction of ynones with tryptamines, which are derived from the natural amino acid tryptophan, has been shown to produce complex indole-tethered pyrroles. researchgate.net This demonstrates the potential for using ynones to elaborate on natural product-like structures.

Such modifications can introduce new properties to the parent molecule. The bulky cycloheptyl group can probe steric pockets in protein binding sites, while the phenyl group can engage in π-stacking interactions. This strategy could be employed to create novel derivatives of alkaloids, steroids, or peptides, leading to new therapeutic agents or chemical probes to study biological processes. The development of efficient coupling methods, such as those catalyzed by transition metals, further facilitates the use of ynones in the late-stage functionalization of these complex molecules. thieme-connect.com

Table of Compounds Mentioned

Compound Name
This compound
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
1-(2,5-Dimethylphenyl)ethan-1-one
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one
1-Cyclohexyl-3-phenyl-2-propyn-1-ol
1-Phenyl-2-propyne-1-ol
1-Phenyl-2-propyn-1-one
2-Aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one
3-Cyclohexyl-1-phenylprop-2-en-1-one
3-Mercaptopropionic acid
3-Phenyl-2-propyn-1-ol
4-Nitronitrosobenzene
Benzaldehyde
Imidazo[2,3-a]isoquinoline
Imidazo[3,2-a]quinoline
Indole
Isoquinoline
Phenylacetylene (B144264)
Prop-2-yn-1-al
Pyridine
Pyrrole
Quinoline

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Cycloheptyl-3-phenylprop-2-yn-1-one?

The Claisen-Schmidt condensation is a robust method for synthesizing α,β-unsaturated ketones like prop-2-yn-1-one derivatives. For example, analogous compounds (e.g., chalcones) are synthesized by reacting ketones with aldehydes under basic conditions (e.g., NaOH in ethanol). Critical parameters include:

  • Solvent selection : Ethanol or methanol for solubility and reaction homogeneity .
  • Catalyst : Alkaline conditions (e.g., 40% NaOH) to deprotonate the ketone and drive enolate formation .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product . Adapt this protocol by substituting cycloheptyl ketone and phenylacetylene derivatives, ensuring inert atmosphere conditions to prevent alkyne side reactions.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Crystallization : Use slow evaporation from a solvent like dichloromethane/hexane .
  • Data collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to reduce thermal motion .
  • Structure refinement : Use SHELXL for refining atomic coordinates and thermal parameters, ensuring R-factor convergence below 5% . Software like ORTEP-3 can visualize the final structure, highlighting bond lengths and angles .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides reliable insights into geometry and electronic properties. Methodological considerations:

  • Basis sets : Use 6-311G(d,p) for accurate orbital description .
  • Solvent effects : Include a polarizable continuum model (PCM) if reactivity in solution is studied .
  • Validation : Compare computed bond lengths/angles with XRD data to assess functional accuracy .

Advanced Questions

Q. How should discrepancies between experimental (XRD) and computational (DFT) bond parameters be resolved?

Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) not modeled in gas-phase DFT. To address this:

  • Include intermolecular interactions : Use periodic boundary conditions in DFT to simulate the crystal environment .
  • Re-evaluate functionals : Test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals, which better account for dispersion forces .
  • Statistical analysis : Calculate mean absolute deviations (MAD) for bond lengths; MAD > 0.02 Å suggests inadequate functional choice .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

Apply graph set analysis (GSA) to categorize hydrogen bonds into patterns (e.g., chains, rings). Steps include:

  • Identify donors/acceptors : Use crystallographic software (e.g., Mercury) to locate O–H···O or C–H···π interactions .
  • Assign graph sets : Classify motifs as D (donor), A (acceptor), S (self), or C (cyclic) .
  • Correlate with properties : Stronger networks (e.g., R₂²(8) rings) may correlate with thermal stability or solubility .

Q. How can high-resolution or twinned crystallographic data be refined for accurate structural determination?

For challenging datasets:

  • Twinning detection : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • High-resolution refinement : Apply anisotropic displacement parameters and multipole models (e.g., HAR) for electron density mapping .
  • Validation tools : Check Rint (<10%) and CC1/2 (>90%) to ensure data quality .

Q. What DFT-based methods are optimal for studying the compound’s nonlinear optical (NLO) properties?

To evaluate hyperpolarizability (β) for NLO applications:

  • Functional selection : CAM-B3LYP or ωB97XD for accurate charge-transfer excitation modeling .
  • Field frequency : Use finite-field methods with varying electric fields to compute β tensors .
  • Benchmarking : Compare with experimental second-harmonic generation (SHG) data if available .

Q. How should antimicrobial activity studies be designed to evaluate this compound’s efficacy?

Follow standardized protocols:

  • Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with serial dilutions (1–512 µg/mL) .
  • Controls : Compare with known antibiotics (e.g., ciprofloxacin) and solvent-only blanks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.